molecular formula C11H13N3O3S B2442799 N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide CAS No. 1904067-21-5

N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide

Cat. No. B2442799
CAS RN: 1904067-21-5
M. Wt: 267.3
InChI Key: YFSMKTFEQBYJTM-UHFFFAOYSA-N
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Description

“N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide”, also known as SJP-1926, is a compound that has gained significant attention from researchers in various fields due to its potential applications in science and industry. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of isoxazoles, including “this compound”, has been an interesting field of study for decades. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 267.3. Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

  • Synthesis and Biological Activity: Sulfonamide derivatives have been synthesized and tested for their antibacterial and antiproliferative activities. For instance, novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibition of breast carcinoma cell proliferation (Poręba et al., 2015).

Carbonic Anhydrase Inhibition for Therapeutic Applications

  • Selective Inhibition of Tumor-associated Isozymes: Certain sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isozymes, which are relevant in tumor growth and metastasis. These inhibitors, including positively charged sulfonamides, show promise for selective inhibition of tumor-associated isozymes, making them potential candidates for cancer therapy (Casey et al., 2004).

Chemical Delivery Systems for Drug Development

  • Enhancement of Drug Delivery: Sulfonamide compounds have been used to develop chemical delivery systems that enhance the delivery and efficacy of drugs. For example, dihydropyridine derivatives of sulfonamides have shown potential in treating cerebral toxoplasmosis, suggesting their applicability in creating more effective treatment options (Brewster et al., 1991).

Environmental Applications

  • Water Contamination Remediation: Sulfonamide antimicrobials, including sulfamethoxazole, have been studied for their degradation by thermo activated persulfate oxidation. This research provides insights into methods for remediating water contaminated by sulfonamides, highlighting the environmental impact and management strategies for these compounds (Ji et al., 2015).

Future Directions

Isoxazole derivatives, including “N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide”, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research will likely focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of Action

The compound N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide, also known as N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide, primarily targets the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extra-Terminal motif (BET) family, which plays a key role in the regulation of gene transcription .

Mode of Action

This compound interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin . This displacement inhibits the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 .

Biochemical Pathways

The inhibition of BRD4 affects several biochemical pathways. Primarily, it disrupts the transcription of key oncogenes, which play essential roles in cell proliferation and cell cycle progression . This disruption can lead to the arrest of the cell cycle, specifically at the G0/G1 phase, and induce apoptosis .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . By disrupting the function of BRD4, the compound effectively blocks the transcription of oncogenes, leading to cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for conditions such as acute myeloid leukemia .

Action Environment

The action, efficacy, and stability of N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c15-18(16,11-4-2-5-12-8-11)14-6-1-3-10-7-13-17-9-10/h2,4-5,7-9,14H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSMKTFEQBYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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